Cas no 1341352-87-1 (1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine)

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine 化学的及び物理的性質
名前と識別子
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- 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine
- 1-(1H-Imidazole-4-sulfonyl)-piperidin-4-ylamine
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- インチ: 1S/C8H14N4O2S/c9-7-1-3-12(4-2-7)15(13,14)8-5-10-6-11-8/h5-7H,1-4,9H2,(H,10,11)
- InChIKey: KCWBJKFBOCNBPP-UHFFFAOYSA-N
- SMILES: S(C1=CN=CN1)(N1CCC(CC1)N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 305
- XLogP3: -0.8
- トポロジー分子極性表面積: 101
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM494551-1g |
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine |
1341352-87-1 | 97% | 1g |
$510 | 2023-03-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610628-1g |
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine |
1341352-87-1 | 97% | 1g |
¥3570.0 | 2023-04-03 |
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amineに関する追加情報
Comprehensive Overview of 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine (CAS No. 1341352-87-1)
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine, with the CAS number 1341352-87-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an imidazole ring and a piperidine moiety, linked via a sulfonyl group. Its structural complexity makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation. Researchers are increasingly exploring its potential applications in central nervous system (CNS) disorders, inflammatory diseases, and cancer therapeutics.
The growing interest in 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine is reflected in its frequent appearance in scientific literature and patent filings. Its imidazole-sulfonyl-piperidine backbone is structurally analogous to several clinically approved drugs, which has spurred investigations into its bioavailability, metabolic stability, and binding affinity. Recent studies highlight its potential as a kinase inhibitor, a class of compounds widely studied for their role in signal transduction pathways. This aligns with current trends in precision medicine, where targeted therapies are prioritized.
From a synthetic chemistry perspective, the preparation of CAS 1341352-87-1 involves multi-step organic reactions, including sulfonylation and amine protection/deprotection strategies. Optimizing its synthesis is a key focus for industrial and academic labs, as it impacts scalability and cost-effectiveness. The compound’s solubility and stability under physiological conditions are also critical parameters being evaluated, especially for formulation development in drug delivery systems.
In the context of AI-driven drug discovery, 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine has been featured in computational studies predicting its drug-likeness and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These in silico analyses are vital for reducing experimental bottlenecks and aligning with the 3Rs principle (Replacement, Reduction, Refinement) in animal testing. Such advancements resonate with the global push for sustainable research practices.
Another area of exploration is the compound’s potential role in neuroprotection. Given the rising prevalence of neurodegenerative diseases like Alzheimer’s and Parkinson’s, researchers are scrutinizing its ability to cross the blood-brain barrier (BBB) and modulate neuroinflammatory markers. This ties into broader discussions about aging populations and the demand for innovative therapeutics.
For suppliers and manufacturers, CAS 1341352-87-1 represents a niche but expanding market segment. Quality control measures, such as HPLC purity testing and NMR characterization, are essential to meet regulatory standards. The compound’s patent landscape is another focal point, with intellectual property strategies influencing its commercial viability.
In summary, 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine exemplifies the intersection of medicinal chemistry and translational research. Its multifaceted applications—from drug design to disease mechanism studies—underscore its relevance in modern science. As the scientific community continues to unravel its potential, this compound is poised to remain a high-value research target in the years ahead.
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